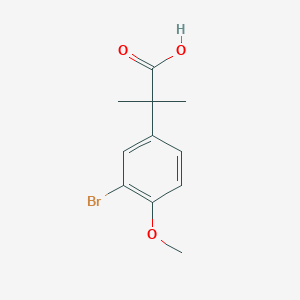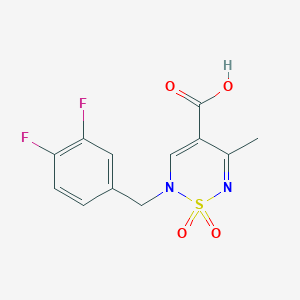![molecular formula C18H16N2OS B2894166 N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine CAS No. 1797606-58-6](/img/structure/B2894166.png)
N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a carbonyl, and a thiophene ring . These functional groups suggest that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a thiophene ring, a pyridine ring, and an amine group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups . The amine group could participate in acid-base reactions, the carbonyl group in nucleophilic addition reactions, and the thiophene ring in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of an amine could make it a base, and the presence of a carbonyl could make it a polar molecule.Scientific Research Applications
Polymer Chemistry and Materials Science
Copolymerization and Polycarbonate Synthesis : The study by Devaine-Pressing et al. (2015) demonstrates the application of amine-bis(phenolate) chromium(III) complexes in the copolymerization of cyclohexene oxide and carbon dioxide, leading to low molecular weight polycarbonate with narrow dispersities. This synthesis route emphasizes the utility of nitrogen-containing ligands in catalyzing environmentally friendly polymerization processes (Devaine-Pressing et al., 2015).
Medicinal Chemistry and Drug Discovery
Heterocyclic Compound Synthesis : Research by Roman (2013) highlights the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor in alkylation and ring closure reactions to generate a diverse library of compounds. This work underscores the importance of nitrogen-containing thiophene derivatives in the synthesis of potentially bioactive molecules (Roman, 2013).
Synthetic Organic Chemistry
Derivatization and Mass Spectrometry : The study by Santa (2010) explores the use of isothiocyanates, including 3-pyridyl isothiocyanate, as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This research indicates the relevance of pyridyl and dimethylamino groups in enhancing the detection sensitivity of amines (Santa, 2010).
Antimicrobial Compound Synthesis : Tayade et al. (2012) have synthesized 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, demonstrating its potential antimicrobial applications. The work illustrates the compound's synthesis and structural justification through chemical characterization and spectral data, highlighting its significance in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors and neurotransmitter systems .
Mode of Action
The compound’s mode of action involves several steps. It begins with the generation of an iminyl radical through a single-electron-transfer (SET) process . This radical undergoes regioselective C–C bond cleavage through β-elimination, producing a thermodynamically less preferable alkyl radical . This radical is then added to enaminothione to result in new radicals .
Biochemical Pathways
The compound is involved in various biochemical pathways. For instance, it participates in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It also plays a role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the compound’s action is the formation of new radicals . These radicals can further participate in various chemical reactions, leading to the synthesis of complex molecules. The exact molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects.
Action Environment
The action environment, including factors such as temperature, pH, and the presence of other molecules, can significantly influence the compound’s action, efficacy, and stability. For instance, the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring requires high temperature (250°C in a mixture of diphenyl oxide and biphenyl) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(dimethylamino)-4-phenylthiophen-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20(2)18-15(13-7-4-3-5-8-13)11-16(22-18)17(21)14-9-6-10-19-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHZQAIANTAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

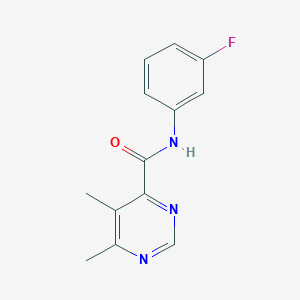
![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
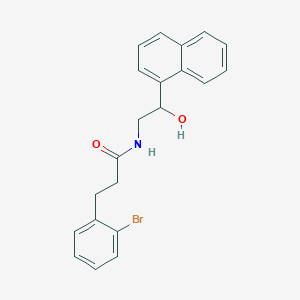
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)
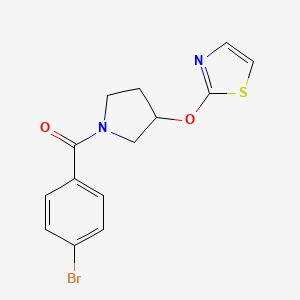
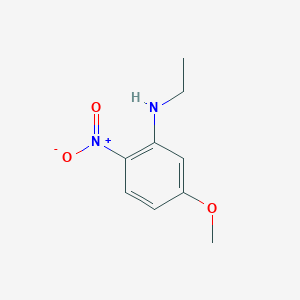
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
